(4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride

Description

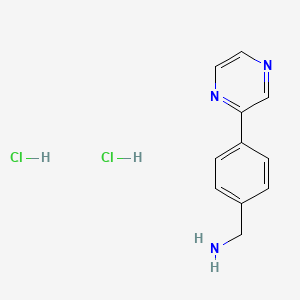

(4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride is a heteroaromatic compound featuring a pyrazine ring (a six-membered ring with two nitrogen atoms at the 1,2-positions) linked to a phenyl group, with a methanamine side chain. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological and chemical applications. Pyrazine derivatives are valued in medicinal chemistry for their hydrogen-bonding capabilities and metabolic stability .

Properties

Molecular Formula |

C11H13Cl2N3 |

|---|---|

Molecular Weight |

258.14 g/mol |

IUPAC Name |

(4-pyrazin-2-ylphenyl)methanamine;dihydrochloride |

InChI |

InChI=1S/C11H11N3.2ClH/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11;;/h1-6,8H,7,12H2;2*1H |

InChI Key |

AVWNISHPDGULTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NC=CN=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 4-bromopyrazine with phenylboronic acid in the presence of a palladium catalyst. This reaction forms the intermediate 4-(pyrazin-2-yl)phenyl, which is then subjected to reductive amination with formaldehyde and ammonium chloride to yield (4-(Pyrazin-2-yl)phenyl)methanamine. The final step involves the conversion of this compound to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Oxidation: N-oxides of (4-(Pyrazin-2-yl)phenyl)methanamine.

Reduction: Dihydropyrazine derivatives.

Substitution: Alkylated or acylated derivatives of the amine group.

Scientific Research Applications

(4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1-[4-(Pyrazin-2-yl)oxan-4-yl]methanamine Dihydrochloride

- Structure : Incorporates an oxane (tetrahydropyran) ring between the pyrazine and methanamine groups.

- Molecular Formula : C₁₀H₁₅N₃O

- Molecular Weight : 193.25 g/mol

- However, the ether oxygen could reduce metabolic stability due to susceptibility to oxidative degradation .

1-[4-(Pyridin-2-yloxy)phenyl]methanamine Dihydrochloride

- Structure : Replaces pyrazine with a pyridinyloxy group (pyridine ring with an oxygen linker).

- Key Differences : The pyridinyloxy group increases electron-withdrawing effects, altering electronic distribution. This could impact receptor binding in drug candidates. The oxygen linker may also reduce rigidity compared to the direct pyrazine-phenyl linkage .

[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine Dihydrochloride

- Structure : Features pyridine and pyrimidine rings (a six-membered ring with two nitrogen atoms at 1,3-positions).

- CAS : 1211508-06-3

- Key Differences: The pyrimidine ring adds two additional nitrogen atoms, increasing hydrogen-bonding capacity. This could enhance interactions with biological targets like kinases or DNA, but may also reduce solubility in non-polar solvents .

(4-Chloro-6-phenylpyrimidin-2-yl)methanamine Hydrochloride

- Structure : Contains a chlorinated pyrimidine ring and a phenyl group.

- CAS : 1247741-04-3

- Molecular Formula : C₁₁H₁₁Cl₂N₃

- Key Differences : The chlorine atom increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions. The hydrochloride salt (vs. dihydrochloride) suggests lower solubility in water, which could limit bioavailability .

N,N-Dimethyl[4-(2-pyrrolidinyl)phenyl]methanamine Dihydrochloride Hydrate

- Structure : Substitutes pyrazine with a pyrrolidine ring (a five-membered saturated ring with one nitrogen atom) and includes a dimethylated methanamine.

- CAS : 914299-80-2

- The hydrate form may require controlled storage conditions to prevent desiccation or hydrolysis .

Comparative Analysis Table

| Compound Name | Core Heterocycle | Molecular Weight (g/mol) | Salt Form | Key Features | Potential Applications |

|---|---|---|---|---|---|

| (4-(Pyrazin-2-yl)phenyl)methanamine diHCl | Pyrazine | ~193 (estimated) | Dihydrochloride | High hydrogen-bonding, metabolic stability | Drug discovery, agrochemicals |

| 1-[4-(Pyrazin-2-yl)oxan-4-yl]methanamine diHCl | Pyrazine + oxane | 193.25 | Dihydrochloride | Increased lipophilicity | CNS-targeting therapeutics |

| 1-[4-(Pyridin-2-yloxy)phenyl]methanamine diHCl | Pyridinyloxy | ~205 (estimated) | Dihydrochloride | Electron-withdrawing effects | Enzyme inhibitors |

| [4-(2-Pyridinyl)-2-pyrimidinyl]methanamine diHCl | Pyridine + pyrimidine | ~220 (estimated) | Dihydrochloride | Enhanced hydrogen bonding | Kinase inhibitors, antivirals |

| (4-Chloro-6-phenylpyrimidin-2-yl)methanamine HCl | Pyrimidine + Cl | 256.13 | Hydrochloride | High reactivity, lower solubility | Agrochemical intermediates |

| N,N-Dimethyl[4-(2-pyrrolidinyl)phenyl]methanamine diHCl hydrate | Pyrrolidine | ~280 (estimated) | Dihydrochloride hydrate | Flexible, hygroscopic | Neuropharmacology |

Key Findings

- Solubility: Dihydrochloride salts generally exhibit superior aqueous solubility compared to monohydrochlorides (e.g., vs. 6).

- Metabolic Stability : Pyrazine derivatives (e.g., target compound) are more metabolically stable than pyrrolidine-containing analogs () due to aromatic ring rigidity .

- Reactivity : Chlorinated analogs () are preferred in agrochemical synthesis for their electrophilic reactivity, whereas pyrazine/pyrimidine derivatives are prioritized in drug design .

Biological Activity

(4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its effects on various cell lines, antimicrobial properties, and structure-activity relationships.

Chemical Structure

The compound can be represented as follows:

This structure features a pyrazine ring substituted with a phenyl group and an amine functional group, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | Concentration (µM) | Viability Reduction (%) | Assay Type |

|---|---|---|---|

| HCT116 | 0.1 | 17 | MTT |

| MDA-MB-231 | 1.0 | 20 | MTT |

| MOR | 0.1 | 25 | SRB |

| MCF7 | 1.0 | 24 | Flow Cytometry |

The compound exhibited significant cytotoxic effects on HCT116 and MDA-MB-231 cells, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction, as evidenced by flow cytometry results showing increased early and late apoptotic cell populations at higher concentrations.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various bacterial strains. The results are summarized below:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 1 |

| Pseudomonas aeruginosa | 12 | 1 |

| Escherichia coli | 10 | 1 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with skin infections and pneumonia.

Study on Cancer Cell Lines

In a study published in MDPI, researchers tested the compound's effects on multiple human cancer cell lines. The findings indicated that treatment with this compound led to a dose-dependent decrease in cell viability across several assays, including MTT and SRB assays. Notably, at concentrations as low as 0.1 µM, significant reductions in viability were observed after 48 hours of treatment .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The study employed agar diffusion methods to assess the effectiveness of the compound. Results showed that this compound was particularly effective against Staphylococcus aureus, highlighting its potential utility in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the pyrazine or phenyl rings can significantly influence potency and selectivity towards cancer cells or bacteria.

Key Insights:

- Substituent Effects : Variations in substituents on the pyrazine ring can enhance or diminish biological activity.

- Hydrophobic Interactions : Increased hydrophobicity may improve cellular uptake and efficacy against cancer cells.

- Binding Affinity : The interaction between the compound and specific biological targets is critical for its anticancer and antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.